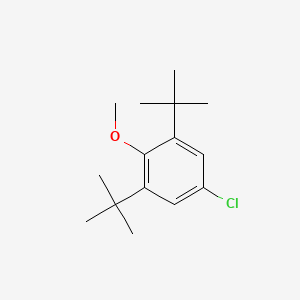
5-Bromo-3-chloroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloroisoquinoline-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5th and 3rd positions, respectively, and a cyano group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by the introduction of the cyano group. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloroisoquinoline-4-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-chloroisoquinoline
- 5-Bromo-4-chloroisoquinoline
- 3-Bromo-5-chloroisoquinoline
Comparison
Compared to similar compounds, 5-Bromo-3-chloroisoquinoline-4-carbonitrile is unique due to the presence of the cyano group at the 4th position. This functional group can significantly alter the compound’s chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H4BrClN2 |
|---|---|
Peso molecular |
267.51 g/mol |
Nombre IUPAC |
5-bromo-3-chloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-8-3-1-2-6-5-14-10(12)7(4-13)9(6)8/h1-3,5H |
Clave InChI |
CUEXGJAALZXGNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C(=C2C(=C1)Br)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


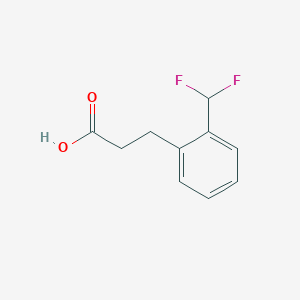
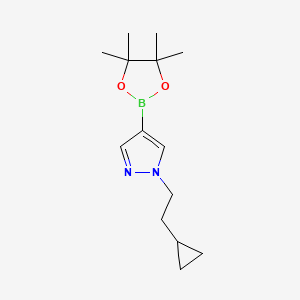
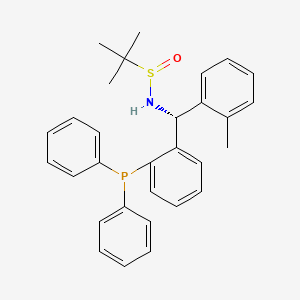
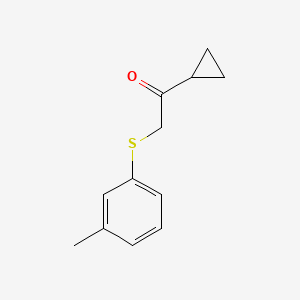
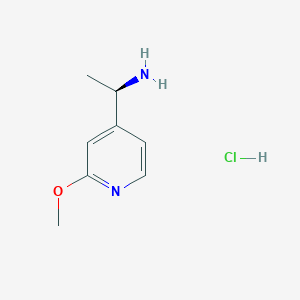
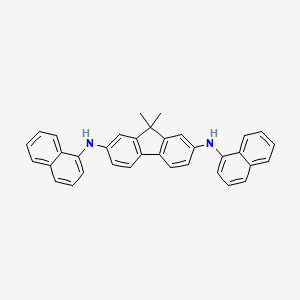
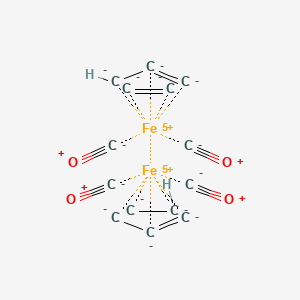
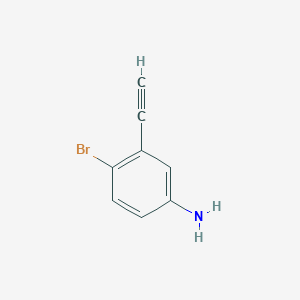
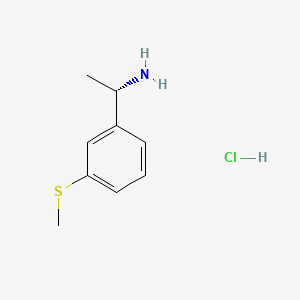
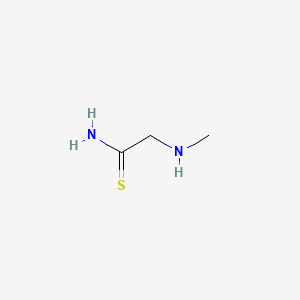
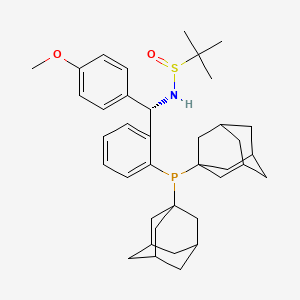
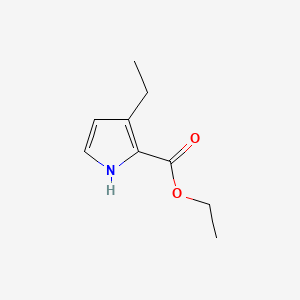
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
